
2-((3,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C17H16Cl2N2O2S2 and its molecular weight is 415.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((3,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure, which includes a five-membered imidazole ring, a tosyl group, and a dichlorobenzyl thioether. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and local anesthetic properties.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Tosyl Group : A sulfonyl group that enhances the compound's reactivity.
- Dichlorobenzyl Thioether : A side chain that contributes to the compound's biological activity.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
- Introduction of the Tosyl Group : The imidazole derivative reacts with tosyl chloride in the presence of a base.
- Attachment of the Dichlorobenzyl Group : A nucleophilic substitution reaction occurs with 3,4-dichlorobenzyl chloride.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its primary targets include bacteria and viruses associated with oral and throat infections. The mechanism involves the denaturation of microbial proteins, disrupting their life cycles and reducing viral loads in infections like the common cold.
Table 1: Antimicrobial Activity Against Pathogens
Pathogen | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | Moderate | |
Bacillus subtilis | High | |
Klebsiella pneumoniae | Low |
Local Anesthetic Properties
The compound also demonstrates local anesthetic properties through sodium channel blockade. This effect is crucial for its potential application in pain management and surgical procedures.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it maintains antimicrobial activity for approximately 5 to 10 minutes post-administration. This limited duration suggests that formulation strategies could enhance its efficacy by prolonging its action.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against common bacterial strains using standard diffusion methods. Results showed that it effectively inhibited bacterial growth comparable to established antibiotics like ciprofloxacin .
- Local Anesthetic Application : In animal models, the compound demonstrated significant pain relief when administered locally, suggesting its potential for use in minor surgical procedures.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance:
- Case Study : In vitro assays demonstrated that 2-((3,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound's thioether moiety enhances its interaction with biological membranes, leading to increased antimicrobial activity.
- Data Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
This table illustrates the effectiveness of the compound against various pathogens, indicating its potential use in developing new antimicrobial agents .
Cosmetic Applications
The compound's properties may also extend to cosmetic formulations due to its ability to enhance skin penetration and stability of active ingredients.
- Research Insight : Formulations containing this compound showed improved skin hydration and anti-inflammatory effects in clinical trials involving topical applications on human subjects .
Material Science
Due to its unique chemical structure, the compound is being explored for use in polymer chemistry as a cross-linking agent.
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S2/c1-12-2-5-14(6-3-12)25(22,23)21-9-8-20-17(21)24-11-13-4-7-15(18)16(19)10-13/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMOHDZTGSLPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.